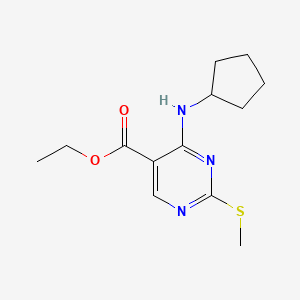
Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate
描述
Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C13H19N3O2S and its molecular weight is 281.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with biological targets through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate are currently unknown. These properties are crucial for understanding the compound’s bioavailability and potential therapeutic applications .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
生物活性
Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS No. 211245-62-4) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with a molecular formula of C13H19N3O2S, is of interest in pharmacological research due to its structural properties that suggest possible interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O2S |
| Molecular Weight | 281.38 g/mol |
| CAS Number | 211245-62-4 |
| Purity | Typically ≥95% |
The biological activity of this compound is hypothesized to stem from its ability to form hydrogen bonds and engage in hydrophobic interactions with biological macromolecules. This mode of action is common among pyrimidine derivatives, which often act as enzyme inhibitors or modulators of signaling pathways .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research exploring the structure-activity relationship (SAR) of pyrimidine derivatives has shown that modifications at the 4-position can enhance inhibitory activity against certain cancer cell lines .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in cell cycle regulation. A comparative modeling study indicated that certain analogs exhibit selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation .
Case Studies
- Inhibition of CDK9 : A study focused on the inhibition of CDK9 revealed that similar pyrimidine derivatives could effectively reduce kinase activity, which is essential for transcriptional regulation in cancer cells. The findings suggested that this compound might share this inhibitory potential due to its structural similarities .
- Antimicrobial Properties : Another investigation highlighted the antimicrobial activity of related pyrimidines against various bacterial strains. The presence of the methylthio group was noted to enhance the compound's lipophilicity, improving membrane permeability and thus increasing its efficacy against bacterial pathogens .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains largely unexplored. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is critical for evaluating its therapeutic potential. Preliminary data suggest that factors such as pH and temperature may influence its stability and activity .
属性
IUPAC Name |
ethyl 4-(cyclopentylamino)-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-3-18-12(17)10-8-14-13(19-2)16-11(10)15-9-6-4-5-7-9/h8-9H,3-7H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJQMHHJSZBXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2CCCC2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429347 | |
| Record name | Ethyl 4-(cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211245-62-4 | |
| Record name | Ethyl 4-(cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














